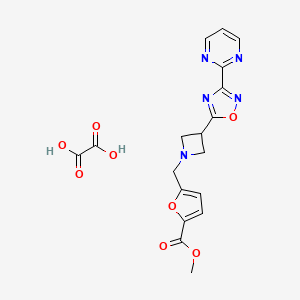

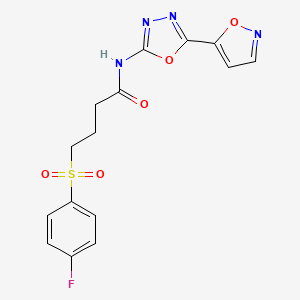

N-(2-carbamoylphenyl)-2-(2-methoxyethoxy)isonicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-carbamoylphenyl)-2-(2-methoxyethoxy)isonicotinamide, also known as GW501516, is a synthetic drug that belongs to the class of selective androgen receptor modulators (SARMs). It was initially developed for the treatment of metabolic and cardiovascular diseases, including obesity, diabetes, and dyslipidemia. However, due to its potential performance-enhancing effects, it has gained popularity among athletes and bodybuilders.

Scientific Research Applications

Supramolecular Chemistry and Crystal Engineering

Isonicotinamide derivatives, including N-(2-carbamoylphenyl)-2-(2-methoxyethoxy)isonicotinamide, have been extensively studied for their roles in supramolecular chemistry and crystal engineering. For instance, isonicotinamide has been employed to co-crystallize with various carboxylic acids, illustrating the diverse co-crystal space observable in research on co-crystallization of multiple molecular components. These co-crystals demonstrate significant stoichiometric variations, polymorphism, and phase transitions, highlighting the versatile utility of isonicotinamide derivatives in designing novel molecular architectures (Lemmerer & Fernandes, 2012).

Organic Synthesis and Medicinal Chemistry

The chemical reactivity of isonicotinamide derivatives has been explored for the synthesis of complex organic molecules and potential therapeutic agents. For example, the radical arylalkoxycarbonylation of isocyanobiphenyl with carbazates, involving isonicotinamide derivatives, represents a practical method for accessing phenanthridine-6-carboxylates. This sequential radical addition-cyclization strategy showcases the potential of isonicotinamide derivatives in facilitating complex organic transformations and synthesizing compounds of medicinal interest (Pan et al., 2014).

Antimicrobial Activity

Isonicotinamide derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, a series of N-(2-(2-hydroxyphenyl)-4-oxothiazolidin-3-yl) isonicotinamide derivatives exhibited good antibacterial activity against Staphylococcus aureus and Escherichia coli, underscoring the potential of these compounds in developing new antimicrobial agents (Ramachandran, 2017).

Material Science and Gas Sorption

In material science, isonicotinamide derivatives contribute to the development of new materials with gas sorption capabilities. Coordination polymers derived from phenolic carboxylic acids and isonicotinamide N-oxide showcase structures capable of significant CO2, CH4, and H2 sorption. These findings indicate the potential of isonicotinamide derivatives in creating materials for gas storage and separation applications (White et al., 2015).

properties

IUPAC Name |

N-(2-carbamoylphenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O4/c1-22-8-9-23-14-10-11(6-7-18-14)16(21)19-13-5-3-2-4-12(13)15(17)20/h2-7,10H,8-9H2,1H3,(H2,17,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGGNFRIUZALIIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=NC=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-carbamoylphenyl)-2-(2-methoxyethoxy)isonicotinamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenylacetamide](/img/structure/B2732741.png)

![2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid](/img/structure/B2732743.png)

![5-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]nicotinonitrile](/img/structure/B2732747.png)

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2732751.png)

![5,6-dichloro-N-(2-methyl-5-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}phenyl)pyridine-3-carboxamide](/img/structure/B2732753.png)

![(5-Chlorofuro[3,2-b]pyridin-2-yl)methanol](/img/structure/B2732759.png)

![2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2732761.png)